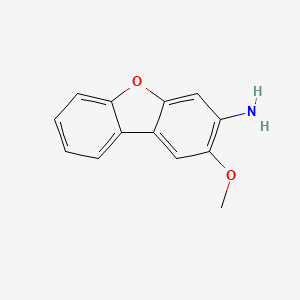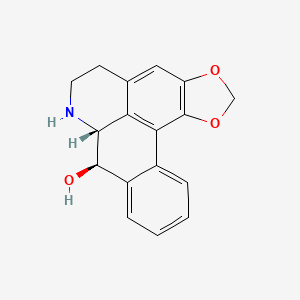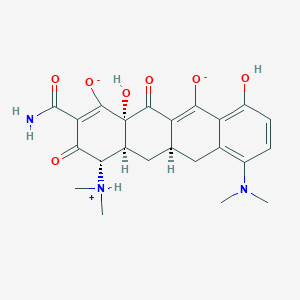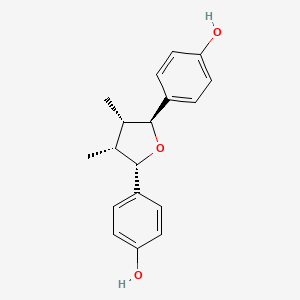
3-Amino-2-methoxydibenzofuran
Descripción general
Descripción
3-Amino-2-methoxydibenzofuran (3AMDF) is an organic compound with the chemical formula C11H10N2O2. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 3AMDF is a synthetic compound that has been used in a variety of scientific research applications, including organic synthesis, enzymology, and molecular biology.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
3-Amino-2-methoxydibenzofuran derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. The study by Pişkin et al. (2020) discusses zinc phthalocyanine derivatives substituted with 3-methoxybenzofuran, highlighting their high singlet oxygen quantum yield. These properties are significant for Type II mechanisms in photodynamic therapy for cancer treatment, indicating the potential of this compound derivatives in this field (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
Compounds synthesized from this compound have shown variable and modest antimicrobial activity against different strains of bacteria and fungi. Patel et al. (2011) synthesized derivatives that displayed this antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Cancer Cell Growth Inhibition
Derivatives of this compound have been evaluated for their ability to inhibit cancer cell growth. Rizza et al. (2016) synthesized a series of compounds with a dibenzofuran residue that inhibited breast cancer cell growth and progression. These findings indicate the potential of these compounds as therapeutic agents in cancer treatment (Rizza et al., 2016).
Antibacterial Properties
Some derivatives of this compound, such as hydrazide-hydrazones, have been found to exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria. Popiołek and Biernasiuk (2016) observed that these compounds showed better activity against Bacillus spp. than some commonly used antibiotics, suggesting their potential in antibacterial applications (Popiołek & Biernasiuk, 2016).
Biochemical Applications
Niu et al. (2015) synthesized aminobenzofuran-fused rhodamine dyes from derivatives of this compound, which displayed properties like deep-red and near-infrared emissions, good photostability, and wide pH stability. These dyes, with their low cytotoxicity and specific cellular localization, hold promise in fluorogenic detection, biomolecule labeling, and cell imaging, indicating a wide range of biochemical applications (Niu et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-2-methoxydibenzofuran is 1-nitropyrene metabolism . This compound acts as an effective inhibitor of this metabolic pathway .
Mode of Action
It is known to interact with its target, the 1-nitropyrene metabolism, and inhibit its function . The specific interactions and changes resulting from this inhibition are currently under investigation.
Biochemical Pathways
This compound affects the biochemical pathway of 1-nitropyrene metabolism
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. Its known inhibitory effect on 1-nitropyrene metabolism suggests that it may disrupt normal cellular processes associated with this pathway .
Análisis Bioquímico
Biochemical Properties
3-Amino-2-methoxydibenzofuran plays a significant role in biochemical reactions, particularly as an inhibitor of 1-nitropyrene metabolism . It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates . The interaction between this compound and cytochrome P450 results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of 1-nitropyrene . Additionally, this compound has been used in the synthesis of end-functional PNIPAM, indicating its utility in polymer chemistry .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell signaling pathways and gene expression is primarily due to its interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By inhibiting these enzymes, this compound can alter the expression of genes involved in metabolic pathways and cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, leading to a decrease in the metabolism of substrates such as 1-nitropyrene . The inhibition of cytochrome P450 by this compound results in changes in gene expression and cellular metabolism, as the enzyme is responsible for the oxidative metabolism of various compounds . Additionally, the compound’s role in the synthesis of end-functional PNIPAM suggests its involvement in polymerization reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with a melting point of 92-94°C . Its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to determine the stability, degradation, and long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit cytochrome P450 activity without causing significant toxicity . At higher doses, this compound can cause adverse effects such as skin and eye irritation, as well as respiratory system irritation . These toxic effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the oxidative metabolism of various substrates, including 1-nitropyrene . The compound’s interaction with cytochrome P450 enzymes suggests its potential impact on metabolic flux and metabolite levels, as these enzymes play a key role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular targets such as cytochrome P450 enzymes . The distribution of this compound within tissues is likely dependent on its binding affinity to specific proteins and its ability to penetrate cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows the compound to effectively inhibit the activity of these enzymes, thereby affecting the metabolism of various substrates . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied .
Propiedades
IUPAC Name |
2-methoxydibenzofuran-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVWNYSHWQNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020825 | |
| Record name | 2-Methoxy-3-aminodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5834-17-3 | |
| Record name | 2-Methoxy-3-dibenzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-dibenzofuranamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-3-aminodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-DIBENZOFURANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Amino-2-methoxydibenzofuran in the context of the research on 1-nitropyrene?
A: The research paper investigates the impact of copollutants on the metabolism and DNA binding of carcinogenic nitrated polycyclic aromatic hydrocarbons. this compound is identified as an effective inhibitor of 1-nitropyrene metabolism in in vitro studies using liver microsomes. [, ] This finding suggests that the presence of this compound could potentially alter the metabolic activation and detoxification pathways of 1-nitropyrene.
Q2: Are there other compounds mentioned in the research that exhibit similar inhibitory effects on 1-nitropyrene metabolism?
A: Yes, the research also highlights pyrene and 2-aminofluorene as inhibitors of 1-nitropyrene metabolism. Pyrene demonstrated mixed-type inhibition in in vitro studies, while 2-aminofluorene was investigated for its in vivo effects on 1-nitropyrene excretion. [, ] The identification of multiple inhibitors emphasizes the potential influence of various copollutants on the bioactivation and carcinogenic potential of 1-nitropyrene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)




![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)



![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
